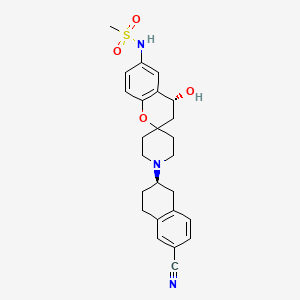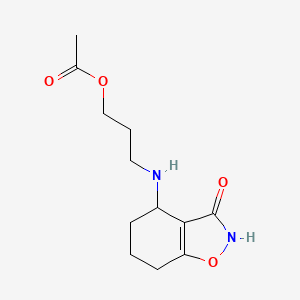![molecular formula C5H10N2O3 B10773440 [11C]Glycylsarcosine](/img/structure/B10773440.png)
[11C]Glycylsarcosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[11C]GlySar, also known as [11C]glycylsarcosine, is a synthetic organic compound used primarily in scientific research. It is a radiolabeled dipeptide consisting of glycine and sarcosine, with the carbon-11 isotope incorporated into its structure. This radiolabeling allows for the compound to be used in positron emission tomography (PET) imaging studies, providing valuable insights into various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [11C]GlySar typically involves the incorporation of the carbon-11 isotope into the glycylsarcosine molecule. One common method is the direct formation of 11C-labeled carbonyl groups using organic bases as [11C]carbon dioxide-fixation agents . Another method involves a low-pressure 11C-carbonylation technique that utilizes solvable xenon gas to effectively transfer and react [11C]carbon monoxide in a sealed environment .
Industrial Production Methods
While specific industrial production methods for [11C]GlySar are not widely documented, the general approach involves the use of automated synthesis modules designed for the production of radiolabeled compounds. These modules ensure precise control over reaction conditions and the incorporation of the carbon-11 isotope, resulting in high-purity [11C]GlySar suitable for research applications.
化学反応の分析
Types of Reactions
[11C]GlySar undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert [11C]GlySar into reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur, where specific functional groups in [11C]GlySar are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of [11C]GlySar, while reduction may produce reduced forms of the compound.
科学的研究の応用
[11C]GlySar has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide transport and metabolism.
Biology: Employed in studies of peptide transporters and their role in cellular processes.
Medicine: Utilized in PET imaging to investigate various physiological and pathological conditions, including cancer and neurological disorders.
Industry: Applied in the development of new radiolabeled compounds for diagnostic and therapeutic purposes.
作用機序
The mechanism of action of [11C]GlySar involves its interaction with peptide transporters, such as PEPT1 and PEPT2. These transporters facilitate the uptake of [11C]GlySar into cells, where it can be used to study peptide transport and metabolism. The radiolabeling with carbon-11 allows for the visualization of these processes using PET imaging, providing valuable insights into the molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Glycylsarcosine: The non-radiolabeled form of [11C]GlySar, used in similar research applications.
[11C]Methionine: Another radiolabeled amino acid derivative used in PET imaging studies.
[18F]Fluorodeoxyglucose: A widely used radiolabeled glucose analog for PET imaging.
Uniqueness
[11C]GlySar is unique due to its specific structure and radiolabeling with carbon-11, which allows for detailed PET imaging studies of peptide transport and metabolism. Its ability to interact with peptide transporters and provide real-time visualization of biological processes sets it apart from other similar compounds.
特性
分子式 |
C5H10N2O3 |
|---|---|
分子量 |
145.15 g/mol |
IUPAC名 |
2-[(2-aminoacetyl)-(111C)methylamino]acetic acid |
InChI |
InChI=1S/C5H10N2O3/c1-7(3-5(9)10)4(8)2-6/h2-3,6H2,1H3,(H,9,10)/i1-1 |
InChIキー |
VYAMLSCELQQRAE-BJUDXGSMSA-N |
異性体SMILES |
[11CH3]N(CC(=O)O)C(=O)CN |
正規SMILES |
CN(CC(=O)O)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773357.png)
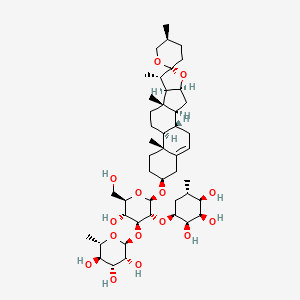
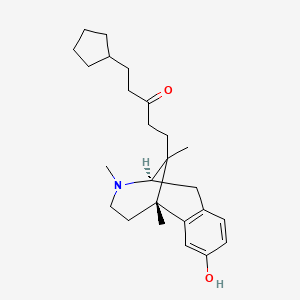
![Cyclohexanecarboxylic acid, 4-[[1-[5-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-2-pyridinyl]-4-piperidinyl]oxy]-, trans-](/img/structure/B10773364.png)
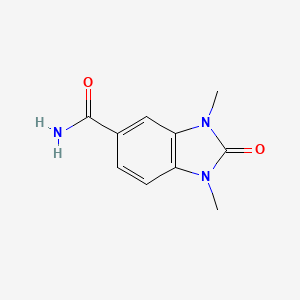
![3,5-dichloro-N-[3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773376.png)
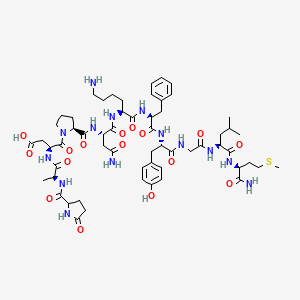

![3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)
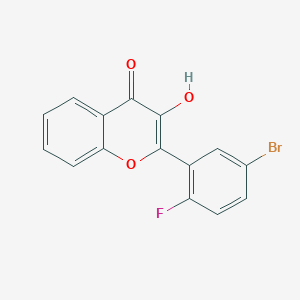
![[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B10773405.png)
![(3Z)-3-[(1-methyl-1H-indol-3-yl)methylidene]-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one hydrochloride](/img/structure/B10773411.png)
